Sabinyl acetate Sabinyl acetate Sabinyl acetate analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Sabinyl acetate is a natural product found in Seriphium plumosum, Chrysanthemum oreastrum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3536-54-7
VCID: VC1611798
InChI: InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3
SMILES: CC(C)C12CC1C(=C)C(C2)OC(=O)C
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

Sabinyl acetate

CAS No.: 3536-54-7

Cat. No.: VC1611798

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Sabinyl acetate - 3536-54-7

Specification

CAS No. 3536-54-7
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name (4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate
Standard InChI InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3
Standard InChI Key PBWRFXQNNGSAQG-UHFFFAOYSA-N
SMILES CC(C)C12CC1C(=C)C(C2)OC(=O)C
Canonical SMILES CC(C)C12CC1C(=C)C(C2)OC(=O)C

Introduction

Chemical Properties and Structure

Molecular Characteristics

Sabinyl acetate has the molecular formula C₁₂H₁₈O₂ with an average molecular weight of 194.2701 and a monoisotopic molecular weight of 194.13067982 . The compound's chemical structure features a bicyclic framework with an acetate group attachment, creating its distinctive properties. Sabinyl acetate exists in different isomeric forms, with trans-sabinyl acetate being particularly well-documented in scientific literature .

Structural Identifiers

For precise identification, sabinyl acetate is characterized by the following identifiers:

  • IUPAC name: 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate

  • CAS Number: 7235-40-7 (general); 3536-54-7 (specific isomer)

  • InChI Identifier: InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3

  • InChI Key: PBWRFXQNNGSAQG-UHFFFAOYSA-N

  • Isomeric SMILES: CC(C)C12CC1C(=C)C(C2)OC(C)=O

Natural Occurrence and Sources

Plant Sources

Sabinyl acetate occurs naturally in various plant species, particularly those belonging to the Lamiaceae and Asteraceae families. Notable sources include:

  • Common sage and rosemary, where its presence serves as a potential biomarker for consumption of these plants

  • Juniper and other coniferous plants

  • Achillea fragrantissima, particularly specimens from the central region of Saudi Arabia

  • Various Artemisia species, including Artemisia annua

Concentration in Plant Tissues

The concentration of sabinyl acetate varies significantly among different plant species and even between different parts of the same plant. A detailed study on Achillea fragrantissima from Saudi Arabia revealed that trans-sabinyl acetate constituted 20.7% of leaf essential oil and 24.0% of stem essential oil, making it the major component in both tissues . This finding is particularly significant as trans-sabinyl acetate is rarely obtained in such high concentrations (~24%) in A. fragrantissima .

Table 1: Comparative Content of trans-Sabinyl Acetate in Achillea fragrantissima

Plant Parttrans-Sabinyl Acetate Content (%)Other Major ComponentsTotal Identified Components
Leaves20.7 ± 0.00trans-sabinol (14.9 ± 0.13), artemisia ketone (12.7 ± 0.46), santolina alcohol (10.1 ± 1.30)108
Stems24.0 ± 0.19trans-sabinol (19.2 ± 0.01), artemisia ketone (16.3 ± 0.74), santolina alcohol (10.4 ± 1.50)85

Analytical Characterization

Gas Chromatography Profiling

Gas chromatography represents a primary analytical technique for the identification and quantification of sabinyl acetate in complex mixtures such as essential oils. The compound's retention indices on different chromatographic columns provide valuable data for its characterization .

Table 2: Gas Chromatographic Retention Indices for trans-Sabinyl Acetate

Column TypeActive PhaseRetention IndexReferenceExperimental Conditions
CapillaryHP-11291Alizadeh and Shaabani, 201230 m/0.25 mm/0.25 μm, Helium, 3 K/min; T start: 60°C; T end: 240°C
CapillaryRTX-11278Bendiabdellah, El Amine Dib, et al., 201260 m/0.22 mm/0.25 μm, Helium, 2 K/min, 230°C @ 5 min; T start: 60°C
CapillaryOV-11265Bicchi, Binello, et al., 199925 m/0.32 mm/0.30 μm, Hydrogen, 50°C @ 1 min, 3 K/min, 200°C @ 10 min
CapillaryRTX-Wax (polar)1650Bendiabdellah, El Amine Dib, et al., 201260 m/0.22 mm/0.25 μm, Helium, 2 K/min

The significant variation in retention indices between non-polar columns (approximately 1265-1291) and polar columns (approximately 1650) demonstrates the compound's varied interaction with different stationary phases . This information is particularly valuable for analytical chemists working with essential oils and related products.

Spectroscopic Identification

Mass spectrometry, often coupled with gas chromatography (GC-MS), provides crucial data for the identification and structural elucidation of sabinyl acetate. Additional spectroscopic techniques employed in its characterization include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which help identify functional groups such as the characteristic ester carbonyl stretching frequency.

Synthesis and Preparation Methods

Synthetic Routes

Sabinyl acetate is typically synthesized through the esterification of sabinol (4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanol) with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of sabinol on the carbonyl carbon of acetic acid, followed by the elimination of water to form the ester bond.

Industrial Production

In industrial settings, the production of sabinyl acetate typically involves:

  • Extraction of sabinol from natural sources

  • Purification of the extracted sabinol

  • Esterification reaction to convert sabinol to sabinyl acetate

  • Purification of the final product

The industrial process optimizes reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

Biological Activities

Antimicrobial Properties

Sabinyl acetate demonstrates significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as certain yeast strains. The compound's mechanism of action involves disrupting microbial cell adhesion and inhibiting biofilm formation, making it potentially valuable in addressing biofilm-related infections.

Table 3: Antimicrobial Activity of Sabinyl Acetate

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings highlight the potential of sabinyl acetate as a natural antimicrobial agent, with notable activity against the fungal pathogen Candida albicans.

Anti-inflammatory Properties

Research indicates that sabinyl acetate exhibits significant anti-inflammatory effects. Studies investigating chemical components from Ampelopsis cantoniensis found that compounds including sabinyl acetate inhibited nitric oxide (NO) production, a crucial mediator in inflammatory responses. The potent anti-inflammatory activity demonstrated by sabinyl acetate suggests its potential in developing natural anti-inflammatory agents.

Antioxidant Activity

Sabinyl acetate has demonstrated antioxidant potential through various assays. It has been linked to the scavenging of free radicals and the reduction of oxidative stress markers in vitro. Studies have shown that extracts rich in sabinyl acetate can significantly reduce malondialdehyde (MDA) levels, a marker for oxidative damage. This antioxidant capacity complements its anti-inflammatory properties, as oxidative stress and inflammation are often interconnected processes in various pathological conditions.

Applications

Research Applications

Sabinyl acetate serves multiple roles in scientific research:

  • In chemistry, it functions as a model compound for studying esterification and hydrolysis reactions

  • In biology, it is investigated for its potential antimicrobial properties

  • In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties

Industrial Applications

The industrial applications of sabinyl acetate include:

  • Fragrance industry: Used as a component in perfumes and cosmetic products

  • Flavor industry: Employed as a flavoring agent in certain food products

  • Chemical synthesis: Utilized as an intermediate in the synthesis of other valuable compounds

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